N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC20122777
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ |
| Standard InChI Key | OZVXMIBNQFMBMG-RIYZIHGNSA-N |
| Isomeric SMILES | CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
| Canonical SMILES | CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The compound is typically synthesized via acid-catalyzed condensation:
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Reactants: 3-methyl-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde.
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Conditions: Reflux in ethanol with acetic acid (2–8 hours), yielding 70–90% after recrystallization .
Mechanism: The reaction proceeds through nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde carbonyl, followed by dehydration to form the hydrazone bond .
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) reveals:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P 1 |
| Unit cell (Å, °) | a = 10.9734(4) |
| b = 11.8835(5) | |
| c = 13.0996(5) | |
| α = 78.581(2)° | |
| β = 78.542(1)° | |
| γ = 83.725(2)° | |
| Volume | 1636.68(11) ų |
| Z (molecules/unit) | 4 |
| R-factor | 0.0439 |
Key structural features:
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Pyrazole ring: Planar with bond lengths of 1.34–1.38 Å (C–N) and 1.41–1.47 Å (C–C).
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Hydrazone linker: Exhibits E-configuration (C=N bond length: 1.28 Å), stabilized by intramolecular N–H⋯O hydrogen bonds .
Spectroscopic Validation
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FT-IR: ν(N–H) at 3214 cm⁻¹, ν(C=O) at 1655 cm⁻¹, ν(C=N) at 1598 cm⁻¹ .
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¹H NMR: δ 2.18 ppm (s, CH₃), δ 6.42 ppm (s, pyrazole H3), δ 8.02–9.74 ppm (NH groups) .
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ESI-MS: m/z 258.28 [M+H]⁺.
Biological Activities
Antimicrobial Efficacy
| Strain | MIC (µg/mL) | Reference Compound | Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 90 |
| Escherichia coli | 64 | Ampicillin | 85 |
Antidiabetic and Antioxidant Properties
Computational Insights
Molecular Docking
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Target: Tubulin (PDB: 1SA0).
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Binding energy: −8.9 kcal/mol, with key interactions:
DFT Calculations
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HOMO-LUMO gap: 4.3 eV (gas phase), indicating moderate reactivity.
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NBO analysis: Stabilization energy of 25.7 kcal/mol for LP(N)→σ*(C=N) .
Applications in Material Science
Polymer Additives
Pyrazole-carbohydrazides enhance thermal stability in polyesters (T₅% increased by 40°C) .
Corrosion Inhibition
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Efficiency: 89% for carbon steel in 1M HCl (10⁻³ M concentration).
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Mechanism: Adsorption via N and O atoms, following Langmuir isotherm.
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